Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate

Kinase Inhibitor Design FGFR4 Hepatocellular Carcinoma

Kinase drug discovery programs require the correct 5-azaindole regioisomer for hinge-binding geometry; substituting pyrrolo[2,3-b]pyridine analogs risks activity loss. Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 1403766-98-2) is the validated solution: • Direct precursor to single-digit nM FGFR4 inhibitors (wild-type & gatekeeper mutant) • 7-Cl enables late-stage SNAr diversification; ethyl ester allows controlled hydrolysis for parallel amidation • Estimated logP ~2.5 favors CNS penetration vs. methyl ester (logP ~1.9) • Bulk procurement (10 g) plus one-step hydrolysis more cost-effective than purchasing the acid core

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 1403766-98-2
Cat. No. B1403450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS1403766-98-2
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC=CC(=C2N1)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3
InChIKeyIQAJNQSVNXHPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate – Structure & Procurement Baseline


Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic building block belonging to the 5-azaindole (pyrrolo[3,2-b]pyridine) class [1]. It is characterized by a chloro substituent at the 7-position and an ethyl carboxylate ester at the 2-position . This core scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, serving as a key hinge-binding motif in ATP-competitive inhibitors, as evidenced by numerous patents and research programs targeting FGFR, Cdc7, and casein kinase I epsilon [1] [2].

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate – Generic Substitution Pitfalls


Substituting this compound with a close analog risks altering or abolishing the desired biological activity and synthetic utility because the specific regiochemistry of the pyrrolo[3,2-b]pyridine scaffold dictates the geometry of the hinge-binding interaction with kinase targets, a feature not replicated by pyrrolo[2,3-b]pyridine or pyrrolo[2,3-c]pyridine regioisomers [1]. Furthermore, the 7-chloro substituent offers a unique electronic environment and a reactive handle for SNAr derivatization, distinct from the 5-chloro isomer, while the ethyl ester provides a controlled release of the carboxylic acid for further amidation, differing kinetically from the methyl ester [2]. These architectural differences directly translate into quantifiable variations in downstream biological potency and synthetic conversion efficiency, making unverified generic replacement a critical risk for reproducible research and pharmaceutical development.

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate – Quantitative Differentiation Evidence


5-Azaindole Scaffold Advantage in FGFR4 Inhibition

The pyrrolo[3,2-b]pyridine (5-azaindole) scaffold of the target compound serves as the core for a novel class of selective, reversible-covalent FGFR4 inhibitors. A representative derivative, compound 10z, which is synthesized from this core architecture, exhibited single-digit nanomolar potency against FGFR4 wild-type and gatekeeper mutant variants in biochemical and Ba/F3 cellular assays [1]. This scaffold achieves potent inhibition while sparing the closely related kinases FGFR1/2/3, a selectivity profile that structurally distinct regioisomers like pyrrolo[2,3-b]pyridine (7-azaindole) derivatives do not inherently guarantee, as they often display different kinase selectivity fingerprints [1] [2]. This evidence positions the [3,2-b] scaffold as a privileged starting point for achieving FGFR4 selectivity.

Kinase Inhibitor Design FGFR4 Hepatocellular Carcinoma Reversible-Covalent Inhibitor

Purity Specification vs. Methyl Ester Analog

The target compound is supplied with a verified minimum purity of 96%, as confirmed by two independent commercial suppliers, Fluorochem (Product Code F467787) and ChemScene (Cat. No. CS-0036887) . In contrast, the closest ester analog, methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 952800-36-1), is most commonly listed with a standard purity of 95% across multiple vendors, while higher purity grades are not routinely available off-the-shelf [1]. This 1-2% purity threshold can be significant in multi-step synthetic sequences, where minor impurities from the starting building block can propagate and reduce the yield and purity of the final target compound.

Chemical Purity Quality Control Analytical Chemistry Reproducibility

Ethyl vs. Methyl Ester Hydrolytic Stability

The ethyl ester in the target compound is not only a protecting group but also a modulator of physicochemical properties relevant to biological activity. The target compound's ethyl ester contributes to a higher calculated lipophilicity compared to its methyl ester analog (estimated logP ~2.5 vs. 1.9) [1]. In a medicinal chemistry context, this increased lipophilicity can enhance passive membrane permeability for derived intermediates or prodrugs, while the ethyl ester also exhibits slower chemical and enzymatic hydrolysis compared to a methyl ester, offering greater stability under physiological conditions [1]. This is a critical differentiator when a scaffold is intended for oral bioavailability optimization, as ester hydrolysis rates directly impact pharmacokinetic profiles.

Prodrug Design Ester Hydrolysis Physicochemical Properties LogP

Cold and Inert Atmosphere Storage Stability

The target compound's vendor specifications mandate storage at 4°C under an inert nitrogen atmosphere, a handling requirement that indicates sensitivity to moisture and/or oxygen that could lead to ester hydrolysis or oxidative degradation . This is more stringent than the storage conditions for the 5-chloro regioisomer (Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, CAS 800401-62-1), which is typically stored at room temperature . This differential stability profile is an important consideration for inventory management and experimental planning, as mishandling the 7-chloro derivative risks working with a degraded reagent, which would compromise synthetic yield and purity.

Stability Storage Condition Reactive Intermediate Procurement Logistics

7-Chloro vs. 5-Chloro Reactivity in SNAr

The chlorine atom at the 7-position in the target compound is electronically activated for nucleophilic aromatic substitution (SNAr) due to its para-relationship to the pyridine nitrogen, which strongly stabilizes the negative charge build-up in the Meisenheimer complex [1] [2]. In contrast, the 5-chloro isomer (CAS 800401-62-1) places the chlorine at a meta-position to the pyridine nitrogen, resulting in significantly lower reactivity towards nucleophiles [2]. This differential reactivity means that the 7-chloro compound can be smoothly derivatized with amines, alkoxides, or thiols under milder conditions, enabling a wider scope of late-stage functionalization at the 7-position, a key advantage in library synthesis.

SNAr Reaction Synthetic Chemistry Building Block Derivatization

Cost Scalability vs. Non-Ester Analog

The target compound is commercially available at a competitive price point for a niche heterocyclic building block, with a clear and non-linear discounting scale for larger quantities. From a leading supplier, the price for 1 g is £143, decreasing to £179 for 5 g (approximately £36/g) and £242 for 10 g (approximately £24/g) . In contrast, the non-esterified core scaffold, 7-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 357263-48-0), is often priced higher per gram when calculated on a molar equivalent basis due to its more limited commercial availability and the additional synthetic step required to install the ester function . This makes the subject compound the more economically efficient entry point for preparing carboxylic acid or amide derivatives at scale.

Procurement Cost Scale-up Synthetic Intermediate Budgeting

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate – Application Scenarios


Lead Optimization of Selective FGFR4 Inhibitors

Medicinal chemistry groups synthesizing reversible-covalent FGFR4 inhibitors should prioritize this compound as the entry point to the 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series. Published data shows that derivatives built from this scaffold achieve single-digit nanomolar biochemical potency against both wild-type and gatekeeper mutant FGFR4 while sparing FGFR1-3 [1]. The 7-chloro handle allows for late-stage diversification via SNAr, enabling rapid structure-activity relationship (SAR) exploration to fine-tune selectivity and pharmacokinetic properties.

Kinase-Focused Compound Library Synthesis

For hit-to-lead and lead optimization programs targeting the kinome, this compound is the optimal building block for generating 5-azaindole-based ATP-competitive inhibitor libraries. The validated purity (>=96%) and defined stability requirements mitigate the risk of capricious assay results due to degraded starting material . The ethyl ester functionality serves as a latent carboxylic acid, allowing for parallel amidation reactions with a broad range of amines to generate diverse amide libraries, a key transformation in kinase inhibitor design [2].

CNS-Targeted Drug Development

Research programs investigating pyrrolopyridine-based ligands for CNS targets (e.g., dopamine D4 receptors and casein kinase I epsilon, implicated in mood and sleep disorders) can leverage the enhanced lipophilicity of the ethyl ester scaffold to improve blood-brain barrier penetration compared to more polar ester or acid analogs [1]. The target compound's superior logP window (estimated ~2.5 vs. ~1.9 for the methyl ester) positions it as a strategic intermediate for CNS drug design where permeability is paramount [1].

Process Scale-Up of Carboxylic Acid Intermediates

When a project requires the 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid on a multi-gram scale, procuring this compound in bulk (10 g at ~£24/g) and performing a single hydrolysis step is more cost-effective and time-efficient than purchasing the non-esterified core and conducting a carboxylation reaction . This procurement strategy is directly supported by the commercial availability and favorable bulk pricing of the target compound, relative to its parent scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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